(Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-17-10-8-16(9-11-17)20-19-21(12-5-13-22)18(14-24-19)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFGAMXTRYWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Final Assembly: The final step involves the coupling of the thiazole intermediate with the imino intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Biological Activity
(Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound, characterized by its unique molecular structure, exhibits properties that may contribute to its anticancer efficacy and other therapeutic applications.
Molecular Structure
The compound's structure includes:
- A thiazole ring
- A methoxyphenyl group
- An imino linkage
- A propanol side chain
The presence of these structural elements is crucial for its biological activity.
Biological Activity Overview
Research has indicated that thiazole derivatives, including (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol, possess a variety of biological activities:
- Anticancer Activity :
-
Mechanism of Action :
- The anticancer effects are believed to be mediated through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. For example, compounds derived from thiazole scaffolds have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme critical for cancer metabolism .
- Additional Biological Activities :
Table: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol | HCT116 | 13.39 ± 1.04 | LDHA Inhibition |
| (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol | HepG2 | 16.44 ± 1.06 | LDHA Inhibition |
| Methyl 2-((3-(2-Methoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)amino)acetate | Various Cancer Lines | Varies | Enzyme Inhibition |
Detailed Findings
A study conducted on various thiazole derivatives revealed that those with additional aromatic rings or electron-withdrawing groups exhibited enhanced cytotoxicity. For instance, compounds with a phenyl ring adjacent to the thiazole moiety displayed stronger interactions with amino acid residues in target proteins, leading to improved binding affinity and biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. In particular, (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been evaluated for its efficacy against various bacterial strains. A case study demonstrated that derivatives containing the thiazole moiety exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Anticancer Properties
Research has also indicated that thiazole compounds possess anticancer properties. A study focusing on the cytotoxic effects of (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol showed promising results in inhibiting the proliferation of cancer cell lines. The compound was found to induce apoptosis in specific cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
Thiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies revealed that (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Material Science Applications
Polymer Chemistry
The unique chemical structure of (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol allows it to be utilized as a building block in polymer synthesis. Research has shown that incorporating thiazole units into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for various industrial applications .
Nanotechnology
In nanotechnology, thiazole derivatives have been explored for their potential use in fabricating nanomaterials. Studies indicate that (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can serve as a precursor for synthesizing nanoparticles with specific optical and electronic properties, which are essential for applications in electronics and photonics .
Analytical Chemistry Applications
Spectroscopic Analysis
The compound's distinct structural features make it suitable for spectroscopic analysis techniques such as NMR and IR spectroscopy. Researchers have utilized these techniques to elucidate the compound's structure and confirm its purity during synthesis processes. For instance, the NMR spectra provide detailed information about the molecular environment of hydrogen atoms within the compound .
Chromatographic Techniques
(Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has also been applied in chromatographic methods for separating and analyzing complex mixtures. Its stability and solubility characteristics allow it to be effectively used as a standard reference material in high-performance liquid chromatography (HPLC), facilitating the quantification of similar compounds in various samples .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Thiazole derivatives with modified aryl substituents and side chains exhibit distinct physicochemical and electronic properties. Below is a comparative analysis:
Table 1: Structural and Substituent Comparisons
| Compound Name | Substituents (Thiazole Core) | Key Features | Reference |
|---|---|---|---|
| (Z)-3-(2-((4-Methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol | 4-Methoxyphenyl (position 2), phenyl (position 4), propan-1-ol (position 3) | Enhanced electron donation from methoxy group; moderate hydrophilicity | - |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | 4-Fluorophenyl (position 2), 4-methylphenyl (carbonyl group) | Electron-withdrawing fluorine increases electrophilicity; methyl group enhances lipophilicity | |
| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | 4-Methoxyphenyl (imino), benzofuran-pyrazole hybrid (position 5) | Extended conjugation via benzofuran-pyrazole; potential for π-π stacking interactions | |
| 4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | Hydroxyethyl (position 3), 4-methylphenyl (position 4), pyrazolone ring | Hydroxyethyl improves solubility; pyrazolone introduces additional hydrogen-bonding sites | |
| (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Nitrobenzoyl (imino), benzo[d]thiazole core, ethyl ester | Strong electron-withdrawing nitro group; ester functionality increases lipophilicity |
Crystallographic and Spectroscopic Insights
- The Z-configuration of the imino group is critical for planar alignment, as observed in , where X-ray diffraction confirmed the geometry using SHELXL .
- and report crystallographic data for fluorophenyl and nitrobenzoyl analogs, respectively, demonstrating how substituents influence packing efficiency and intermolecular interactions .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol?
The compound can be synthesized via a multi-step condensation reaction. A refluxed mixture of ethanol and glacial acetic acid (as a catalyst) under controlled temperatures (e.g., 65°C for 4 hours) has been shown to achieve high yields (Table 1, ~90% yield) . Key intermediates, such as thiosemicarbazide and phenacyl cyanide, should be added sequentially to minimize side reactions. Recrystallization in methanol improves purity .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?
- IR spectroscopy : Look for characteristic peaks such as υ(C=N) at ~1599 cm⁻¹ (imine bond) and υ(OH) at ~3406 cm⁻¹ (hydroxyl group) .
- ¹H NMR : Confirm the Z-configuration via coupling constants (e.g., vinyl protons) and integration ratios for methoxy (δ ~3.8 ppm) and phenyl protons (δ ~7.2–7.5 ppm) .
Q. What strategies are effective for isolating intermediates during synthesis?
Use fractional crystallization or column chromatography to separate intermediates like thiazole precursors. For example, filtering the reaction mixture post-reflux and washing with water reduces impurities before recrystallization .
Q. How should researchers assess the purity of the final product?
High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is recommended. Compare retention times against reference standards, and ensure impurities (e.g., unreacted aldehydes) do not exceed 0.5% of total content .
Advanced Research Questions
Q. What experimental factors influence the regioselectivity of the imine-thiazole cyclization step?
The choice of solvent (e.g., ethanol vs. DMF) and temperature significantly affects regioselectivity. For instance, ethanol promotes Z-configuration stability due to hydrogen bonding with the hydroxyl group, while higher temperatures (>70°C) may favor E-isomer formation .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
Contradictions may arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize the imine tautomer and compare experimental data with DFT-calculated chemical shifts. Cross-validate with X-ray crystallography if possible .
Q. What protocols mitigate organic degradation during prolonged synthesis or storage?
Degradation of the hydroxyl or methoxy groups can occur under ambient conditions. Store the compound at –20°C in inert atmospheres (N₂ or Ar). For in-process stability, maintain reaction mixtures at ≤4°C during pauses .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –NO₂) to test antitumor activity in vitro. Compare IC₅₀ values against reference compounds like pyrazoline derivatives (e.g., antitumor activity reported in ).
Q. What computational methods predict the compound’s solubility and bioavailability?
Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to model logP values and aqueous solubility. Validate with experimental shake-flask assays at physiological pH .
Q. How can impurities be profiled and quantified during scale-up synthesis?
Employ LC-MS/MS to identify by-products such as oxidized thiazole derivatives. Set acceptance criteria based on pharmacopeial guidelines (e.g., ≤0.5% total impurities) and reference impurity standards (e.g., EP/JP monographs) .
Methodological Notes
- Data Contradictions : Address discrepancies in melting points or yields by standardizing reaction conditions (e.g., cooling rates during crystallization) .
- Advanced Characterization : X-ray crystallography is critical for confirming stereochemistry, as seen in pyrazole-thiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
